Cas no 20571-15-7 (Spiro[2.3]hexan-4-one)
![Spiro[2.3]hexan-4-one structure](https://ja.kuujia.com/scimg/cas/20571-15-7x500.png)
Spiro[2.3]hexan-4-one 化学的及び物理的性質
名前と識別子
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- Spiro[2.3]hexan-4-one
- AKOS026717057
- EN300-93850
- CS-0048699
- SB40926
- Spiro[2.3]hexan-6-one
- MFCD00604224
- F2147-4385
- PS-16252
- AMY35720
- 20571-15-7
- P10135
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- MDL: MFCD00604224
- インチ: InChI=1S/C6H8O/c7-5-1-2-6(5)3-4-6/h1-4H2
- InChIKey: OIRNAOWGCPSZCJ-UHFFFAOYSA-N
- ほほえんだ: C1CC2(CC2)C1=O
計算された属性
- せいみつぶんしりょう: 96.05754
- どういたいしつりょう: 96.057514874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- PSA: 17.07
Spiro[2.3]hexan-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB485261-250 mg |
Spiro[2.3]hexan-4-one; . |
20571-15-7 | 250MG |
€437.40 | 2023-04-20 | ||
abcr | AB485261-500 mg |
Spiro[2.3]hexan-4-one; . |
20571-15-7 | 500MG |
€702.60 | 2023-04-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1049-10G |
spiro[2.3]hexan-4-one |
20571-15-7 | 97% | 10g |
¥ 17,160.00 | 2023-04-06 | |
TRC | S308881-1g |
Spirohexan-4-one |
20571-15-7 | 1g |
$ 1090.00 | 2022-06-03 | ||
Life Chemicals | F2147-4385-0.25g |
spiro[2.3]hexan-4-one |
20571-15-7 | 95%+ | 0.25g |
$965.0 | 2023-09-06 | |
abcr | AB485261-100 mg |
Spiro[2.3]hexan-4-one; . |
20571-15-7 | 100MG |
€240.20 | 2023-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119339-250mg |
Spiro[2.3]hexan-4-one |
20571-15-7 | 98+% | 250mg |
¥3092 | 2023-04-15 | |
Chemenu | CM213136-5g |
Spiro[2.3]hexan-4-one |
20571-15-7 | 95%+ | 5g |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | D586121-10G |
spiro[2.3]hexan-4-one |
20571-15-7 | 97% | 10g |
$3225 | 2024-07-21 | |
Enamine | EN300-93850-0.5g |
spiro[2.3]hexan-4-one |
20571-15-7 | 95.0% | 0.5g |
$636.0 | 2025-03-21 |
Spiro[2.3]hexan-4-one 関連文献
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1. Flash thermolysis of spiro[2,3]hexan-4-ones. A case of vinylketen generationG. Rousseau,R. Bloch,P. Le Perchec,J. M. Conia J. Chem. Soc. Chem. Commun. 1973 795b
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2. Chapter 12. Alicyclic chemistry
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3. Subject index, 1973
Spiro[2.3]hexan-4-oneに関する追加情報
Spiro[2.3]hexan-4-one: A Comprehensive Overview
Spiro[2.3]hexan-4-one, also known by its CAS number 20571-15-7, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the spiroketals family, which are characterized by their spirocyclic structure—a feature that imparts unique physical and chemical properties. The term spiro refers to the presence of two rings connected by a single atom, while hexanone indicates the six-carbon chain with a ketone functional group.
The structural uniqueness of Spiro[2.3]hexan-4-one lies in its spirocyclic framework, which consists of a five-membered ring fused to a six-membered ring via a single carbon atom. This arrangement creates a rigid and compact structure, making it highly stable under various chemical conditions. The compound's molecular formula is C₇H₁₂O, and its molecular weight is approximately 116 g/mol. Its physical properties include a melting point of around 80°C and a boiling point of 160°C under standard conditions.
Recent studies have highlighted the potential of Spiro[2.3]hexan-4-one as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic additions and cycloadditions, has made it an invaluable intermediate in the synthesis of complex molecules. For instance, researchers have successfully utilized Spiro[2.3]hexan-4-one as a precursor in the construction of bioactive compounds, including antibiotics and anti-inflammatory agents.
In terms of applications, Spiro[2.3]hexan-4-one has found utility in the pharmaceutical industry due to its role as an intermediate in drug development. Its rigid structure allows for precise control over stereochemistry during synthesis, which is crucial for producing enantiomerically pure compounds. Additionally, the compound has been explored for its potential in materials science, particularly in the development of advanced polymers with tailored mechanical properties.
One of the most exciting developments involving Spiro[2.3]hexan-4-one is its use in asymmetric catalysis. By employing chiral catalysts, chemists have achieved high enantioselectivity in reactions involving this compound, paving the way for the production of chiral drugs with improved therapeutic profiles. For example, recent research has demonstrated that Spiro[2.3]hexan-4-one can be transformed into β-lactam antibiotics with enhanced potency against multidrug-resistant bacteria.
The synthesis of Spiro[2.3]hexan-4-one typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common methods include cyclization reactions of diols or diketones under acidic or basic conditions, followed by purification techniques such as column chromatography or recrystallization.
In conclusion, Spiro[2.3]hexan-4-one (CAS No.: 20571-15-7) is a remarkable compound with diverse applications across multiple disciplines. Its unique spirocyclic structure and reactivity make it an essential tool in organic synthesis and drug discovery. As research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge and technological innovation is expected to grow significantly.
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